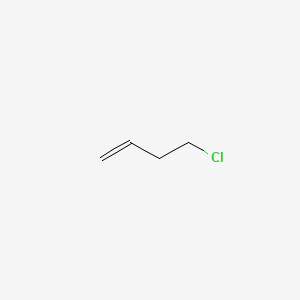

4-CHLORO-1-BUTENE

説明

The exact mass of the compound 1-Butene, 4-chloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chlorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl/c1-2-3-4-5/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEVRZCQFQDCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061298 | |

| Record name | 1-Butene, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS] | |

| Record name | 4-Chloro-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

66.4 [mmHg] | |

| Record name | 4-Chloro-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

927-73-1 | |

| Record name | 4-Chloro-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butene, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of 4-Chloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-butene is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block in the construction of more complex chemical architectures. Its utility is derived from the presence of both a reactive terminal alkene and a primary alkyl chloride, allowing for a variety of subsequent chemical transformations. This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of this compound, with a focus on detailed experimental protocols, quantitative data, and reaction mechanisms. The primary methods discussed are the dehydrochlorination of 1,4-dichlorobutane and the chlorination of but-3-en-1-ol. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No: 927-73-1) is a colorless liquid with the chemical formula C₄H₇Cl.[1] Its structure, featuring a terminal double bond and a primary chloride, makes it a useful intermediate in a range of synthetic applications, including the introduction of the butenyl group in the formation of carbon-carbon and carbon-heteroatom bonds. The strategic placement of the chloro and vinyl functional groups allows for selective reactions, such as Grignard reagent formation, nucleophilic substitution, and various coupling reactions.

This guide will explore the two most viable laboratory-scale methods for the synthesis of this compound:

-

Synthesis via Dehydrochlorination of 1,4-Dichlorobutane: This method involves the elimination of a molecule of hydrogen chloride from a readily available starting material.

-

Synthesis via Chlorination of But-3-en-1-ol: This approach transforms the hydroxyl group of the corresponding unsaturated alcohol into a chloride.

Each method will be presented with a detailed experimental protocol, a summary of quantitative data, and a discussion of the underlying reaction mechanism.

Synthesis Pathway 1: Dehydrochlorination of 1,4-Dichlorobutane

The selective removal of one equivalent of HCl from 1,4-dichlorobutane is a direct and atom-economical approach to this compound. This reaction is typically carried out using a strong base. The choice of base and reaction conditions is crucial to favor the formation of the terminal alkene over the internal isomer, 2-chloro-2-butene, and to minimize the elimination of a second HCl molecule which would lead to butadiene.

Reaction Mechanism

The dehydrochlorination of 1,4-dichlorobutane proceeds via an E2 (elimination, bimolecular) mechanism. A strong, sterically hindered base is often employed to preferentially abstract a proton from a primary carbon, leading to the formation of the less substituted alkene (Hofmann elimination).

Experimental Protocol

This protocol describes the dehydrochlorination of 1,4-dichlorobutane using potassium hydroxide.

Materials:

-

1,4-Dichlorobutane

-

Potassium hydroxide (KOH)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in anhydrous ethanol with gentle heating.

-

Cool the solution to room temperature and add 1,4-dichlorobutane dropwise with stirring.

-

After the addition is complete, heat the mixture to reflux and maintain for a specified period.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1,4-Dichlorobutane | General Knowledge |

| Reagent | Potassium Hydroxide (KOH) in Ethanol | General Knowledge |

| Reaction Temperature | Reflux | General Knowledge |

| Typical Yield | Moderate to Good (Specific values not readily available in literature) | N/A |

| Purity | >98% after distillation | [2] |

Note: While this is a plausible and frequently cited method, specific high-yield, peer-reviewed protocols for the selective synthesis of this compound via this route are not extensively detailed in the readily available literature. The yield can be influenced by the choice of base, solvent, and temperature, with potential for the formation of isomeric byproducts.

Synthesis Pathway 2: Chlorination of But-3-en-1-ol

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. For the preparation of this compound from but-3-en-1-ol, the Appel reaction provides a mild and effective method that avoids the harsh acidic conditions that could lead to isomerization of the double bond.

Reaction Mechanism: The Appel Reaction

The Appel reaction utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to convert an alcohol to the corresponding alkyl chloride.[3][4][5] The reaction proceeds through the formation of a phosphonium salt, which then activates the hydroxyl group for nucleophilic attack by the chloride ion in an Sₙ2 fashion.[6] This mechanism typically results in the inversion of stereochemistry at a chiral center, although for the primary alcohol but-3-en-1-ol, this is not a factor. The formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is a key driving force for the reaction.[4]

Experimental Protocol

This protocol is a general procedure for the Appel reaction, adapted for the synthesis of this compound from but-3-en-1-ol.[7][8]

Materials:

-

But-3-en-1-ol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄)

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

To a solution of triphenylphosphine in anhydrous dichloromethane or acetonitrile in a round-bottom flask under an inert atmosphere, add but-3-en-1-ol.

-

Cool the mixture in an ice bath.

-

Add a solution of carbon tetrachloride in the same solvent dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture will contain the product and the byproduct, triphenylphosphine oxide. The triphenylphosphine oxide can be partially removed by filtration if it precipitates.

-

Wash the organic mixture with water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude this compound by fractional distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | But-3-en-1-ol | General Knowledge |

| Reagents | Triphenylphosphine (PPh₃), Carbon Tetrachloride (CCl₄) | [3][4] |

| Solvent | Dichloromethane or Acetonitrile | [8] |

| Reaction Temperature | 0 °C to Room Temperature | [7] |

| Typical Yield | High (Specific values for this substrate not readily available, but generally >80% for primary alcohols) | [3] |

| Purity | High after chromatographic or distillative purification | General Knowledge |

Note: The use of carbon tetrachloride is restricted in many regions due to its environmental impact.[4] Alternative chlorinating agents in combination with triphenylphosphine can be used. The separation of the product from the triphenylphosphine oxide byproduct can sometimes be challenging.[9][10]

Purification and Characterization

Purification

Fractional distillation is the most common method for the purification of this compound.[1] Due to its relatively low boiling point (85-86 °C), distillation should be performed with care to avoid loss of product.[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and purity assessment. The ¹H NMR spectrum will show characteristic signals for the vinyl protons and the protons on the carbons adjacent to the chlorine atom and the double bond. The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.[5][6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the sample, while MS will show the molecular ion peak and characteristic fragmentation pattern for this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=C stretch of the alkene and the C-Cl stretch of the alkyl halide.

Safety Considerations

-

This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It may be harmful if swallowed or inhaled, and can cause skin and eye irritation.[1][11]

-

1,4-Dichlorobutane is a flammable liquid and is harmful if swallowed. It can cause skin and eye irritation.

-

But-3-en-1-ol is a flammable liquid and can cause serious eye irritation.

-

Potassium hydroxide is corrosive and can cause severe skin burns and eye damage.

-

Triphenylphosphine is harmful if swallowed and can cause skin irritation.

-

Carbon tetrachloride is toxic and environmentally hazardous. Its use is highly regulated.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling these chemicals.

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of this compound. The dehydrochlorination of 1,4-dichlorobutane offers a direct route from a simple starting material, while the chlorination of but-3-en-1-ol, particularly via the Appel reaction, provides a mild and high-yielding alternative. The choice of method will depend on the availability of starting materials, desired scale, and equipment. For both methods, careful control of reaction conditions and effective purification are essential to obtain high-purity this compound for use in further synthetic applications.

Workflow Diagram

References

- 1. This compound | 927-73-1 [chemicalbook.com]

- 2. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Appel reaction - Wikipedia [en.wikipedia.org]

- 5. Appel Reaction [organic-chemistry.org]

- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. sciforum.net [sciforum.net]

- 9. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. BJOC - The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors [beilstein-journals.org]

- 11. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Profile of 4-Chloro-1-butene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-chloro-1-butene, a versatile chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.

¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-2 |

| ~5.1-5.2 | m | 2H | H-1 |

| ~3.6 | t | 2H | H-4 |

| ~2.5 | qt | 2H | H-3 |

Note: This data is predicted based on the chemical structure and typical proton chemical shifts. Actual experimental values may vary.

¹³C NMR Spectroscopic Data

Solvent: Cyclopentane Reference: E.A. Hill, H.E. Guenther, Org. Magn. Resonance 16, 177 (1981)

| Chemical Shift (δ) ppm | Assignment |

| 134.6 | C-2 |

| 117.7 | C-1 |

| 44.8 | C-4 |

| 35.5 | C-3 |

Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2960-2850 | Medium-Strong | C-H stretch (sp³) |

| ~1645 | Medium | C=C stretch |

| ~990 and ~915 | Strong | =C-H bend (out-of-plane) |

| ~750-650 | Strong | C-Cl stretch |

Note: This data is predicted based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 90/92 | Moderate | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |

| 55 | High | [C₄H₇]⁺ (Loss of Cl) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 39 | Moderate | [C₃H₃]⁺ |

| 27 | Moderate | [C₂H₃]⁺ |

Note: The fragmentation pattern is based on typical fragmentation of chloroalkenes and predicted data from sources like PubChem. The molecular ion will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1 due to the presence of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or cyclopentane-d₁₀.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~3-4 seconds

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-150 ppm

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time: ~1-2 seconds

Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or NaCl salt plates.

Sample Preparation (Neat Liquid Film Method):

-

Place a single drop of this compound onto a clean, dry NaCl salt plate.

-

Carefully place a second NaCl plate on top, spreading the liquid into a thin, uniform film.

-

Mount the salt plate assembly in the sample holder of the FTIR spectrometer.

ATR Method:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of this compound directly onto the ATR crystal.

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

Mode: Transmittance or Absorbance

Processing:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) (GC-MS).

-

Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium

-

Flow Rate: 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 150 °C.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 20-200

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the major fragment ions and propose fragmentation pathways.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

physical properties of 4-chlorobut-1-ene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4-chlorobut-1-ene, a versatile reagent in organic synthesis. The document outlines its boiling point and density, details the experimental protocols for their determination, and includes a diagram of a key reaction pathway.

Core Physical Properties

The physical characteristics of 4-chlorobut-1-ene are crucial for its handling, application in synthetic protocols, and for purification processes. A summary of its primary physical constants is presented below.

| Physical Property | Value | Units |

| Boiling Point | 73 - 86 | °C |

| Density | 0.896 | g/cm³ |

| Specific Gravity | 0.92 | - |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard methodologies for measuring the boiling point and density of liquid organic compounds like 4-chlorobut-1-ene.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like 4-chlorobut-1-ene, several methods can be employed for accurate measurement.

1. Thiele Tube Method:

This micro-scale method is suitable for small sample volumes.[1]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil (e.g., mineral oil), and a small test tube.

-

Procedure:

-

A small amount of 4-chlorobut-1-ene is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing heating oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[1]

-

2. Simple Distillation Method:

This method is appropriate when a larger quantity of the substance is available and purification is also desired.[1][2]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The distillation flask is charged with 4-chlorobut-1-ene and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature is recorded when the vapor condensation rate is steady and the temperature reading on the thermometer is constant. This stable temperature is the boiling point of the liquid. It is also important to record the atmospheric pressure at the time of the measurement.[2]

-

Density Determination

Density is a fundamental physical property defined as mass per unit volume.[3] For liquids such as 4-chlorobut-1-ene, the following methods are standard.

1. Pycnometry:

This is a highly accurate, classical method for determining density.

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a constant-temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

-

The pycnometer is emptied, dried, and filled with 4-chlorobut-1-ene at the same temperature.

-

The filled pycnometer is weighed.

-

The density of 4-chlorobut-1-ene is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

2. Digital Density Meter:

Modern digital density meters offer rapid and accurate measurements based on the oscillation of a U-tube.[3][4][5][6]

-

Apparatus: A digital density meter.

-

Procedure:

-

The instrument is calibrated using a reference standard of known density (e.g., dry air and distilled water).

-

A small sample of 4-chlorobut-1-ene is injected into the oscillating U-tube.

-

The instrument measures the change in the oscillation frequency caused by the sample and calculates the density.[3][6] The temperature is precisely controlled by the instrument.

-

Reaction Pathway Visualization

4-chlorobut-1-ene undergoes interesting rearrangements in solvolysis reactions. For instance, its reaction with acetic acid proceeds through a stabilized carbocation intermediate. The participation of the double bond leads to the formation of a cyclopropylmethyl cation, which can then be attacked by the nucleophile (acetate ion) at different positions, leading to a mixture of products.[7][8]

Caption: Solvolysis of 4-chlorobut-1-ene via a cyclopropylmethyl cation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. knowledge.reagecon.com [knowledge.reagecon.com]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 7. Page loading... [wap.guidechem.com]

- 8. organic chemistry - What is the major product of the reaction between 4-chlorobut-1-ene? - Chemistry Stack Exchange [chemistry.stackexchange.com]

A Comprehensive Technical Guide to 4-Chloro-1-butene (CAS: 927-73-1)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-chloro-1-butene, a versatile bifunctional reagent crucial in organic synthesis. This document details its chemical and physical properties, spectroscopic data, key chemical reactions with experimental protocols, and safety information, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature with a distinct odor.[1] It is an unsaturated chloroalkane, and its reactivity is characterized by the presence of both a terminal double bond and a primary alkyl chloride.[2][3] This dual functionality makes it a valuable building block in the synthesis of more complex molecules.[3] It is soluble in organic solvents but has limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 927-73-1 | [4][5] |

| Molecular Formula | C₄H₇Cl | [1][4][5] |

| Molecular Weight | 90.55 g/mol | [2][5] |

| Density | 0.896 - 0.921 g/mL at 25 °C | [2][4] |

| Boiling Point | 73-75 °C | [2][4] |

| Melting Point | -96 °C (estimate) | [2][4] |

| Flash Point | -12 °C | [4][6] |

| Refractive Index | 1.4192 | [4] |

| Vapor Pressure | 127 mmHg at 25°C | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹³C NMR (in Cyclopentane) | Chemical shifts at approximately 27, 113, and 140 ppm. | [1][7] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) at m/z 90. | [1] |

| Infrared (IR) Spectroscopy | Key absorptions for C=C stretch and C-Cl bond. | - |

Synthesis of this compound

The primary industrial synthesis of compounds structurally related to this compound, such as 3,4-dichloro-1-butene, involves the chlorination of 1,3-butadiene.[8] This process typically yields a mixture of isomers, including 1,4-dichloro-2-butene, which can then be isomerized to the desired product.[8]

Experimental Protocol: Synthesis from Butadiene (Conceptual Workflow)

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactions and Applications

This compound serves as a versatile intermediate in a variety of organic transformations, enabling the introduction of the 4-butenyl group into molecules. Its applications are prominent in the synthesis of fine chemicals, including pharmaceuticals, pesticides, and fragrances.[9]

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted into its corresponding Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds. The formation of the Grignard reagent involves the reaction of the alkyl chloride with magnesium metal in an anhydrous ether solvent.[6][10][11]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

An aldehyde (e.g., acetaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine. Gently heat the flask under a nitrogen atmosphere until the iodine color disappears, indicating magnesium activation.[12] Allow the flask to cool and add anhydrous diethyl ether to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the this compound solution to initiate the reaction, which is indicated by the onset of cloudiness and gentle reflux. Add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol product. Purify the product by distillation or column chromatography.

Caption: Reaction pathway for Grignard reagent formation and subsequent reaction.

Friedel-Crafts Alkylation

This compound can act as an alkylating agent in Friedel-Crafts reactions to introduce the butenyl group onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[5][13][14] It is important to note that carbocation rearrangements are a common limitation of Friedel-Crafts alkylations and can lead to a mixture of products.[13]

Materials:

-

This compound

-

Benzene (in excess)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (solvent)

-

Ice bath

-

Hydrochloric acid (dilute)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture in an ice bath.

-

Add a solution of this compound (1.0 equivalent) in benzene (large excess) dropwise to the stirred AlCl₃ suspension.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.

-

Quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Separate the organic layer, wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the product mixture by fractional distillation to isolate the alkylated benzene derivatives. Due to potential carbocation rearrangements, a mixture of products including (4-phenylbut-1-ene), (3-phenylbut-1-ene), and (2-phenylbut-2-ene) may be formed.[15]

Caption: Friedel-Crafts alkylation pathway showing potential carbocation rearrangement.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be displaced by various nucleophiles. These reactions are useful for introducing a range of functional groups at the terminus of the butenyl chain.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve sodium azide (1.2 equivalents) in DMF.

-

Add this compound (1.0 equivalent) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent under reduced pressure to yield 4-azido-1-butene.

Note: Organic azides can be explosive and should be handled with care.

Diels-Alder Reaction

The double bond in this compound can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring.[3]

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Anhydrous toluene

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous toluene.

-

Cool the solution in an ice bath and add freshly cracked cyclopentadiene (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by GC or NMR.

-

Upon completion, remove the solvent under reduced pressure. The product, a mixture of endo and exo isomers of 5-(2-chloroethyl)bicyclo[2.2.1]hept-2-ene, can be purified by vacuum distillation.

Hydroboration-Oxidation

The terminal alkene of this compound can be converted to a primary alcohol via hydroboration-oxidation. This two-step reaction proceeds with anti-Markovnikov regioselectivity.[16]

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Aqueous sodium hydroxide (3 M)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Hydroboration: In a flame-dried, two-necked flask under a nitrogen atmosphere, place a solution of this compound (1.0 equivalent) in anhydrous THF. Cool the flask in an ice bath. Add the BH₃·THF solution (0.4 equivalents, as 1 mole of BH₃ reacts with 3 moles of alkene) dropwise with stirring. After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

Oxidation: Cool the reaction mixture in an ice bath. Slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, maintaining the temperature below 30 °C. After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Work-up: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chlorobutan-1-ol. Purify by distillation.

Epoxidation

The double bond of this compound can be epoxidized to form 2-(2-chloroethyl)oxirane using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[17]

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

-

In a separate beaker, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of this compound.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

-

Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude epoxide. Purify by distillation under reduced pressure.

Safety Information

This compound is a highly flammable liquid and vapor.[2] It is harmful if swallowed and may cause skin and eye irritation.[2] Inhalation can lead to headache, dizziness, nausea, and vomiting.[2] It is classified as moderately toxic.[2]

Table 3: Hazard Classifications

| Classification | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin irritation | - | H315: Causes skin irritation |

| Eye irritation | - | H319: Causes serious eye irritation |

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile chemical intermediate with broad applications in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]

- 3. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. adichemistry.com [adichemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mt.com [mt.com]

- 15. youtube.com [youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. leah4sci.com [leah4sci.com]

molecular formula and weight of 4-chloro-1-butene

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 4-chloro-1-butene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed data and experimental insights.

Chemical Identity and Properties

This compound is a versatile chemical intermediate, notable for its bifunctional nature, incorporating both an alkene and an alkyl halide. This unique structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.

Molecular and Physical Data

The fundamental molecular and physical characteristics of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C4H7Cl | [1][2][3][4][5] |

| Molecular Weight | 90.55 g/mol | [1][2][3][6][7] |

| CAS Number | 927-73-1 | [1][3][6][8] |

| IUPAC Name | 4-chlorobut-1-ene | [2][5] |

| Appearance | Colorless to light yellow liquid | [3][6] |

| Boiling Point | 73°C | [2][9] |

| Density | 0.896 g/mL | [2][9] |

| Flash Point | -12°C | [2] |

| Solubility | Insoluble in water, soluble in organic solvents | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are outlined below.

| Spectroscopic Technique | Key Features | References |

| ¹³C NMR | Spectra available in databases. | [7][10] |

| Mass Spectrometry (GC-MS) | Spectra available in databases. | [5][7] |

| Infrared (IR) Spectroscopy | Data available in spectral databases. | [11][12] |

Synthesis and Reactivity

The synthesis of this compound can be approached through various established organic chemistry methodologies. Its reactivity is dominated by the chemistry of its alkene and alkyl chloride functional groups.

Conceptual Synthetic Workflow

While multiple synthetic routes exist, a common conceptual approach involves the controlled chlorination of a suitable C4 precursor. The following diagram illustrates a generalized workflow for its synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is characterized by the independent and concerted reactions of its functional groups. It is known to participate in atmospheric reactions and is a substrate for nucleophilic substitution.

Studies have investigated the kinetics of gas-phase reactions of this compound with atmospheric oxidants such as ozone (O₃), hydroxyl radicals (OH), nitrate radicals (NO₃), and chlorine atoms (Cl).[13][14] The reaction with OH radicals is considered the primary atmospheric loss process.[13][14]

The presence of a primary alkyl chloride makes this compound susceptible to nucleophilic substitution reactions (Sₙ2). This reaction is fundamental to its use as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. A general schematic for this reaction is presented below.

Caption: General Sₙ2 reaction of this compound with a nucleophile.

Experimental Protocols

Detailed experimental procedures are essential for the safe and efficient handling and transformation of this compound.

Synthesis of Halogenated Butenes

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the synthesis of a related compound, (3-chlorobutyl)benzene, by hydrochlorination of 4-phenyl-1-butene can be adapted. This cobalt-catalyzed reaction involves the use of p-toluenesulfonyl chloride as the chlorine source and phenylsilane as a reductant.[15]

A more general approach for the synthesis of chloro-functionalized butenes can be derived from methods for preparing compounds like 4-bromo-1-chloro-2-methyl-2-butene.[16] This involves the reaction of an appropriate precursor with a halogenating agent under controlled temperature conditions, followed by extraction and purification.

Kinetic Study of Atmospheric Reactions

The following protocol is based on the methodology used to study the atmospheric reactions of this compound.[13][14]

Materials and Equipment:

-

100-L Teflon reaction chamber

-

Gas chromatography-flame ionization detector (GC-FID)

-

Ozone source

-

Source of OH, NO₃, and Cl radicals

-

Reference compounds for relative rate measurements

Procedure:

-

The Teflon reaction chamber is filled with purified air.

-

A known concentration of this compound is introduced into the chamber.

-

For the reaction with ozone, a known concentration of O₃ is added, and the decay of this compound is monitored over time using GC-FID (absolute rate method).

-

For reactions with OH, NO₃, and Cl, a reference compound with a known reaction rate constant is also introduced into the chamber. The relative decay rates of this compound and the reference compound are monitored upon introduction of the radical species (relative rate method).

-

All experiments are conducted at room temperature (298 ± 2 K) and atmospheric pressure.

Safety and Handling

This compound is a highly flammable liquid and vapor and is harmful if swallowed.[5] It may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from sources of ignition.

References

- 1. This compound | 927-73-1 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. polyorginc.com [polyorginc.com]

- 5. This compound | C4H7Cl | CID 13565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-Butene, 4-chloro- | SIELC Technologies [sielc.com]

- 9. chembk.com [chembk.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 3-Chloro-1-butene(563-52-0) 1H NMR [m.chemicalbook.com]

- 12. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics of atmospheric reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. METHOD OF PREPARING 4-CHLORO-3-METHYL-2-BUTENYLPHENYL SULFIDE, DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFIDE AND DI(4-CHLORO-3-METHYL-2-BUTENYL)SULFONE FOR SYNTHESIS OF NATURAL CAROTENOID PRODUCTS - Patent 1448517 [data.epo.org]

understanding the hazards of 4-chloro-1-butene

An In-Depth Technical Guide to the Hazards of 4-Chloro-1-Butene For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. This compound is a hazardous chemical and should only be handled by trained personnel with appropriate personal protective equipment in a controlled laboratory setting.

Executive Summary

This compound (CAS 927-73-1) is a highly flammable and moderately toxic haloalkene used as a reagent and intermediate in chemical synthesis.[1][2] This guide provides a comprehensive overview of its known and potential hazards, drawing from available toxicological data and information on related haloalkenes. Key hazards include its flammability, acute oral toxicity, and its classification as a skin and eye irritant.[1][2][3] While specific data on its carcinogenicity, mutagenicity, and reproductive toxicity are limited, the broader class of haloalkenes is known to exhibit genotoxic and carcinogenic properties, primarily through a bioactivation pathway involving glutathione conjugation. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key processes to aid in risk assessment and safe handling.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₇Cl | [1] |

| Molecular Weight | 90.55 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Boiling Point | 73-75 °C | [1] |

| Melting Point | -96 °C (estimate) | [1] |

| Density | 0.896-0.921 g/mL at 25 °C | [1] |

| Flash Point | -12 °C | [4] |

| Vapor Pressure | 66.4 mmHg | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

Toxicological Hazards

This compound is classified as harmful if swallowed and is known to cause skin and eye irritation.[1][3] The following sections detail the available toxicological data.

Acute Toxicity

The primary route of acute toxicity for which quantitative data is available is oral ingestion. The compound is classified as moderately toxic by this route.[2]

Table 2: Acute Oral Toxicity of this compound

| Species | Route | LD₅₀ | Reference(s) |

| Rat | Oral | 695 mg/kg | [2][3][6] |

| Mouse | Oral | 515 mg/kg | [2] |

No quantitative data for dermal or inhalation LD₅₀/LC₅₀ was found in the searched literature.

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[3] While specific quantitative scores from Draize tests were not available in the literature searched, the expected outcome of such tests would be signs of erythema and edema on the skin and conjunctival irritation, corneal opacity, or iritis in the eye. Long-term or repeated exposure may lead to more severe damage.

Chronic Toxicity

Limited information is available on the chronic toxicity of this compound. One source mentions that it "causes weight loss in 44-week constant feeding studies of rabbits and rats," suggesting that long-term exposure may lead to systemic effects.[5]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

-

Genotoxicity: There is no specific data from Ames tests or chromosomal aberration assays for this compound in the available literature. However, many haloalkenes are known to be mutagenic.[7][8] The proposed mechanism of genotoxicity is through bioactivation to reactive electrophiles that can damage DNA (see Section 4.0).

-

Carcinogenicity: No carcinogenicity studies specifically on this compound were identified. Given the genotoxic potential of related compounds, a carcinogenic risk cannot be excluded.

-

Reproductive and Developmental Toxicity: No specific reproductive or developmental toxicity studies for this compound were found.

Mechanism of Toxicity: Bioactivation of Haloalkenes

The toxicity of many haloalkenes, and likely this compound, is attributed to their metabolic activation into reactive intermediates.[5][8] A key pathway involves conjugation with glutathione (GSH), followed by enzymatic processing in the kidneys.[5][8]

This bioactivation pathway is a critical consideration for understanding the potential nephrotoxicity and genotoxicity of this compound. The process begins with the formation of a glutathione S-conjugate, which is then metabolized to a cysteine S-conjugate.[5] In the proximal tubules of the kidney, the enzyme cysteine conjugate β-lyase cleaves the cysteine S-conjugate to produce a reactive thiol.[9][10] This reactive thiol is a potent electrophile that can covalently bind to cellular macromolecules, including proteins and DNA, leading to cytotoxicity and genotoxicity.[8]

Below is a diagram illustrating this proposed bioactivation pathway.

Flammability and Reactivity

This compound is a highly flammable liquid and vapor with a low flash point of -12 °C.[4] It should be kept away from heat, sparks, open flames, and other ignition sources. Vapors may form explosive mixtures with air. It is incompatible with strong oxidizing agents.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These are based on OECD guidelines and standard laboratory practices.

Acute Oral Toxicity (Based on OECD Guideline 423)

This protocol is designed to estimate the LD₅₀ and identify signs of toxicity.

References

- 1. Draize test - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. researchgate.net [researchgate.net]

- 5. Glutathione-dependent bioactivation of haloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. Renal cysteine conjugate beta-lyase-mediated toxicity studied with primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three common pathways of nephrotoxicity induced by halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4-chloro-1-butene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chloro-1-butene in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents qualitative information, comparative solubility data of structurally analogous compounds, and detailed experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For organic compounds like this compound, solubility is primarily governed by the principle of "like dissolves like." This means that nonpolar or weakly polar solutes tend to dissolve in nonpolar or weakly polar solvents, while polar solutes dissolve in polar solvents. The intermolecular forces between solute and solvent molecules play a crucial role in the dissolution process.

This compound (C₄H₇Cl) is a haloalkene, a class of compounds that are generally considered to be soluble in a wide range of organic solvents.[1] This is attributed to the favorable van der Waals interactions between the haloalkene and the organic solvent molecules.[2] Conversely, its solubility in water is low due to its inability to form strong hydrogen bonds with water molecules.[1]

Solubility Profile of this compound

To provide a practical reference for laboratory work, the following table summarizes the solubility of structurally similar compounds: 1-chlorobutane (a saturated analogue) and allyl chloride (a shorter-chain chloroalkene). This data can be used to infer the likely solubility behavior of this compound in various organic solvents.

Table 1: Solubility of Compounds Structurally Analogous to this compound in Various Organic Solvents

| Solvent | 1-Chlorobutane (C₄H₉Cl) | Allyl Chloride (C₃H₅Cl) |

| Alcohols | ||

| Ethanol | Miscible[3][4] | Very Soluble[5] |

| Ethers | ||

| Diethyl Ether | Miscible[3][4] | Very Soluble[5] |

| Ketones | ||

| Acetone | Soluble[6] | Very Soluble[5] |

| Halogenated Solvents | ||

| Chloroform | - | Very Soluble[5] |

| Carbon Tetrachloride | Slightly Soluble[4] | - |

| Aromatic Hydrocarbons | ||

| Toluene | - | Very Soluble[5] |

| Aliphatic Hydrocarbons | ||

| Hexanes | Soluble[6] | - |

Note: "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.[7][8]

Based on this comparative data, it is highly probable that this compound is miscible with a wide range of common organic solvents, including alcohols, ethers, ketones, halogenated hydrocarbons, and aromatic hydrocarbons.

Experimental Protocols for Solubility Determination

The following section details a general experimental protocol for determining the miscibility of a volatile organic liquid, such as this compound, with various organic solvents. This method is based on visual observation at a controlled temperature.

Objective

To determine the miscibility of this compound with a selected range of organic solvents at room temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform, toluene, hexane)

-

Small, clear glass test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Constant temperature water bath (optional, for temperature control)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Experimental Procedure

-

Preparation : Ensure all glassware is clean and dry. Label a series of test tubes, one for each solvent to be tested.

-

Solvent Addition : Using a graduated pipette, add 1 mL of the first organic solvent to the corresponding labeled test tube.

-

Solute Addition : Carefully add 1 mL of this compound to the same test tube.

-

Mixing : Securely stopper the test tube and mix the contents vigorously using a vortex mixer for approximately 30 seconds.

-

Observation : Allow the mixture to stand for at least 5 minutes. Observe the mixture against a well-lit background.

-

Repeat : Repeat steps 2-5 for each of the selected organic solvents.

-

Temperature Control (Optional) : For more precise measurements, the test tubes can be placed in a constant temperature water bath for a set period before and after mixing to ensure the determination is made at a specific temperature.

-

Data Recording : Record all observations in a laboratory notebook, noting the solvent, the appearance of the mixture, and the temperature at which the determination was made.

Safety Precautions

-

This compound is a flammable and volatile liquid. All work should be conducted in a well-ventilated fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wear appropriate PPE at all times.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language for Graphviz, illustrates the logical workflow for the experimental determination of miscibility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely documented, qualitative information and data from structurally similar compounds strongly suggest its high solubility and likely miscibility with a broad range of common organic solvents. The provided experimental protocol offers a straightforward method for confirming the miscibility of this compound with specific solvents in a laboratory setting. This information is valuable for researchers and professionals in drug development and other scientific fields who may utilize this compound as a reagent or intermediate in their work.

References

Thermochemical Profile of 4-Chlorobut-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 4-chlorobut-1-ene (CAS RN: 927-73-1). The information is compiled from established chemical databases and literature, offering a valuable resource for professionals in research, development, and academia. This document summarizes key quantitative data, outlines the methodologies for their determination where available, and presents a visual representation of the data relationships.

Core Thermochemical Data

The thermochemical properties of 4-chlorobut-1-ene are crucial for understanding its reactivity, stability, and behavior in chemical processes. The following table summarizes the most critical data points available.

| Thermochemical Property | Symbol | Value | Method of Determination | Source |

| Enthalpy of Formation (gas, standard) | ΔfH°gas | -28.9 kJ/mol | Experimental (Equilibrium Study) | NIST[1] |

| Standard Gibbs Free Energy of Formation | ΔfG° | 58.71 kJ/mol | Calculated (Joback Method) | Cheméo |

| Enthalpy of Vaporization | ΔvapH° | 28.21 kJ/mol | Calculated (Joback Method) | Cheméo |

| Enthalpy of Fusion | ΔfusH° | 9.03 kJ/mol | Calculated (Joback Method) | Cheméo |

| Normal Boiling Point | Tboil | 347 K / 348 K | Experimental | NIST[2] |

| Molecular Weight | MW | 90.551 g/mol | - | NIST[1][2][3] |

Note: "Standard conditions" typically refer to 298.15 K and 1 bar pressure.

Experimental and Computational Protocols

A critical aspect of utilizing thermochemical data is understanding the methodologies through which they were obtained. This section details the available information on the experimental and computational protocols for the data presented.

Experimental Determination

Enthalpy of Formation (ΔfH°gas):

The experimentally determined value for the standard enthalpy of formation in the gas phase was reported by Levanova, Rodova, et al. in 1974.[1] The method cited is an "Equilibrium Study" (Eqk).[1] This technique typically involves establishing a chemical equilibrium that includes the compound of interest and other species with well-known thermochemical properties. By measuring the equilibrium constant at various temperatures, the enthalpy change for the reaction can be determined using the van't Hoff equation. This reaction enthalpy is then used in conjunction with the known enthalpies of formation of the other reactants and products to calculate the enthalpy of formation of the target molecule, 4-chlorobut-1-ene.

A detailed description of the specific equilibrium reaction, experimental setup, and analytical methods employed by Levanova et al. is not publicly available in the readily accessible literature. The full research paper, "Thermodynamic calculation of the equilibrium composition of chlorobutene mixtures," would be required for a comprehensive understanding of the protocol.

Normal Boiling Point (Tboil):

The normal boiling point of 4-chlorobut-1-ene was experimentally determined by Bullock and Hand in 1950.[2] Standard methods for boiling point determination at that time included distillation under controlled atmospheric pressure or ebulliometry, which involves measuring the temperature at which the vapor pressure of the liquid equals the surrounding pressure.

The specific experimental details of the purification of 4-chlorobut-1-ene and the precise apparatus and procedure used by Bullock and Hand are contained within their original publication, which is not widely available.

Computational Methodologies

Gibbs Free Energy, Enthalpy of Vaporization, and Enthalpy of Fusion:

The values for the standard Gibbs free energy of formation, enthalpy of vaporization, and enthalpy of fusion presented in this guide are derived from computational methods, specifically the Joback method. This is a group contribution method used to predict thermochemical properties of organic compounds based on their molecular structure. The molecule is broken down into its constituent functional groups, and the contributions of each group to the overall property are summed. While powerful for estimation, it is important to note that these are calculated values and may differ from experimental results.

Visualization of Thermochemical Data Relationships

The following diagram illustrates the interconnectedness of the key thermochemical properties of 4-chlorobut-1-ene and the methodologies used for their determination.

Caption: Data sources for 4-chlorobut-1-ene thermochemistry.

References

Methodological & Application

Application Notes and Protocols for the Grignard Reaction of 4-Chloro-1-Butene

Abstract

This document provides a detailed protocol for the preparation of but-3-enylmagnesium chloride, a valuable Grignard reagent, from 4-chloro-1-butene. This reagent serves as a versatile nucleophilic building block in organic synthesis, enabling the introduction of the but-3-enyl group in the development of novel chemical entities and pharmaceutical intermediates. The protocol herein outlines the necessary reagents, experimental setup, reaction conditions, and methods for quantification and handling of the Grignard reagent. Additionally, potential side reactions and optimization strategies are discussed to ensure a high yield and purity of the desired product.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most crucial and widely utilized classes of organometallic compounds in synthetic organic chemistry. Their ability to form carbon-carbon bonds by reacting with a vast array of electrophiles makes them indispensable tools for chemists in research, drug development, and fine chemical manufacturing. The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

This compound is a readily available starting material for the synthesis of but-3-enylmagnesium chloride. The resulting Grignard reagent contains a terminal double bond, which can be further functionalized, making it a highly useful intermediate in the synthesis of more complex molecules. This application note provides a comprehensive and detailed protocol for the successful preparation and subsequent use of but-3-enylmagnesium chloride.

Experimental Protocol

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | Should be freshly distilled before use. |

| Magnesium turnings | High purity | Commercially Available | |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | Should be freshly distilled from sodium/benzophenone under an inert atmosphere. |

| Iodine | Crystal, reagent grade | Commercially Available | Used as an initiator. |

| 1,2-Dibromoethane | Reagent grade | Commercially Available | Optional initiator. |

| Anhydrous Diethyl Ether | ≥99.8% | Commercially Available | For washing and extraction. |

| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | For titration. |

| Salicylaldehyde phenylhydrazone | Indicator grade | Commercially Available | For titration. |

| Nitrogen or Argon gas | High purity | For maintaining an inert atmosphere. |

2.2. Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or inert gas manifold

-

Syringes and needles

-

Glassware for titration (burette, flasks)

2.3. Grignard Reagent Formation

-

Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet adapter connected to the inert gas line. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine sublimes and coats the magnesium surface. This indicates the activation of the magnesium.

-

Initiation: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of the this compound solution to the magnesium suspension. The reaction is expected to initiate spontaneously, evidenced by gentle bubbling and a slight exotherm. If the reaction does not start, gentle warming with a heating mantle may be necessary. A few drops of 1,2-dibromoethane can also be added to initiate the reaction.

-

Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should be a cloudy grey or brownish color.

2.4. Quantification of the Grignard Reagent (Titration)

The concentration of the prepared Grignard reagent should be determined before use. A common method is the titration with a standard solution of an acid.

-

Accurately transfer 1.0 mL of the Grignard solution to a dry Erlenmeyer flask containing 10 mL of anhydrous THF.

-

Add a few drops of salicylaldehyde phenylhydrazone indicator.

-

Titrate with a standardized 1.0 M solution of hydrochloric acid in dioxane until the color changes from reddish-brown to colorless.

-

Calculate the molarity of the Grignard reagent.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of But-3-enylmagnesium Chloride

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Magnesium Turnings | 1.2 eq |

| Solvent | |

| Anhydrous THF | Approx. 5-10 mL per gram of this compound |

| Reaction Conditions | |

| Initiation Temperature | Room Temperature to gentle warming |

| Reaction Temperature | Reflux (approx. 66 °C in THF) |

| Reaction Time | 2-3 hours |

| Expected Yield | 70-90% (based on titration) |

Discussion of Potential Side Reactions

Several side reactions can occur during the formation of but-3-enylmagnesium chloride, potentially lowering the yield of the desired product.

-

Wurtz Coupling: The Grignard reagent can react with unreacted this compound to form 1,7-octadiene. This can be minimized by the slow addition of the alkyl halide solution to an excess of magnesium.

-

Reaction with Protic Impurities: Grignard reagents are strong bases and will react with any protic species, such as water or alcohols. It is crucial to use anhydrous solvents and reagents and to perform the reaction under a dry, inert atmosphere.

-

Cyclization: Although less common for but-3-enylmagnesium chloride, there is a possibility of intramolecular cyclization to form a cyclopropylmethylmagnesium halide, especially at higher temperatures or with prolonged reaction times.

Visualization of the Experimental Workflow

Application of 4-Chloro-1-Butene in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction